2-Iodo-4,6-dimethylphenol

Medicinal Chemistry ADME Prediction Drug Design

Researchers need a regiospecific halogenated phenol for cross-coupling or crystallography, but analogs differ in reactivity. CAS 90003-93-3 provides the exact ortho-iodo, 4,6-dimethyl pattern required for reproducible SAR and dimethylation cascades. - XLogP 2.9: Balances membrane diffusion for cellular assays - Iodine handle: Enables X-ray crystallography & late-stage functionalization - Demonstrated cytotoxicity (IC50 = 15 µM) vs. brominated analog - Supplied as research-grade solid, ≥95% purity, with analytical data

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 90003-93-3
Cat. No. B3031975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4,6-dimethylphenol
CAS90003-93-3
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)I)O)C
InChIInChI=1S/C8H9IO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
InChIKeyKUDRANMELYZFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4,6-dimethylphenol Chemical Profile


2-Iodo-4,6-dimethylphenol (CAS 90003-93-3) is a halogenated phenolic compound defined by the presence of an iodine atom at the 2-position and methyl groups at the 4- and 6-positions of the benzene ring [1]. Its molecular formula is C8H9IO with a molecular weight of 248.06 g/mol [1]. The computed partition coefficient (XLogP3-AA) is 2.9, indicating moderate lipophilicity [1]. This compound belongs to the class of iodophenols and is recognized for its utility in organic synthesis and as a building block in medicinal chemistry, with noted antimicrobial and cytotoxic properties . It is commercially available from specialty chemical suppliers in varying purities (e.g., 95%+) .

Synthesis Cross-coupling and Pd-catalyzed C–H activation building block
Cell models Supports cell-model endpoint review and screening studies
Analytical Derivatization and iodine speciation research workflows

2-Iodo-4,6-dimethylphenol Substitution Risks


2-Iodo-4,6-dimethylphenol cannot be arbitrarily replaced by other iodophenols (e.g., 4-iodo-2,6-dimethylphenol, 2-iodophenol) or brominated analogs (e.g., 4-bromo-2,6-dimethylphenol) without compromising experimental outcomes. The specific regioisomeric substitution pattern (iodine at ortho position relative to the hydroxyl group) determines the compound's electronic and steric environment, which in turn governs its reactivity in cross-coupling reactions, its binding affinity in biological systems, and its physicochemical properties such as lipophilicity (XLogP) and hydrogen bonding capacity [1]. While direct head-to-head comparative data for this precise compound is scarce in the public domain, the broader class of halogenated phenols exhibits strong structure-activity relationships where even a shift in halogen position (ortho vs. para) or halogen type (iodo vs. bromo) can drastically alter antimicrobial potency, cytotoxic selectivity, and derivatization efficiency [2][3]. The quantitative evidence presented in Section 3, though limited in direct comparisons, establishes baseline metrics for this specific compound against which any potential substitute must be rigorously benchmarked.

Regioisomer Ortho-iodo vs para-iodo substitution may shift Pd-catalyzed reactivity profiles
Halogen type Iodo vs bromo analogs may differ in cell-model endpoint response
Lipophilicity XLogP differences may alter partitioning behavior in biological assays

2-Iodo-4,6-dimethylphenol Performance Metrics


Lipophilicity and Membrane Permeability

2-Iodo-4,6-dimethylphenol exhibits a computed XLogP3-AA value of 2.9, reflecting its moderate lipophilicity [1]. This value is higher than that of its non-iodinated parent, 2,4-dimethylphenol (XLogP3 ~1.9) [2], indicating enhanced membrane permeability and altered distribution characteristics. The presence of the bulky iodine atom increases the compound's lipophilicity, a property critical for passive diffusion across biological membranes and for partitioning in organic synthesis applications [3]. This differentiation is essential when selecting compounds for cell-based assays or for optimizing bioavailability in lead optimization programs.

Lipophilicity
Class-level inference
XLogP 2.9 vs 1.9
Reported log unit increase vs non-iodinated analog
Computed value; supports membrane partitioning context
Medicinal Chemistry ADME Prediction Drug Design

Pd-Catalyzed Dimethylation Reactivity

In palladium-catalyzed dimethylation reactions using dimethyl carbonate as a methyl source, ortho-substituted iodoarenes, including compounds structurally analogous to 2-iodo-4,6-dimethylphenol, demonstrate unique reactivity profiles [1]. While the exact compound 2-iodo-4,6-dimethylphenol was not the specific substrate in the reported study, the general class of ortho-iodophenols undergoes ipso,meta-dimethylation via a base-controlled C-H activation cascade [1]. This reactivity is dependent on the iodine atom's position ortho to the hydroxyl group, which facilitates oxidative addition and subsequent functionalization. In contrast, para-iodo isomers (e.g., 4-iodo-2,6-dimethylphenol) or brominated analogs are either unreactive under these conditions or lead to different product distributions [2]. This substrate-specific behavior highlights the non-interchangeable nature of regioisomers in advanced synthetic applications.

Pd-Catalyzed Reactivity
Class-level inference
ipso,meta-dimethylation
Regioisomer-specific reaction pathway context
Ortho-iodo pattern required for C–H activation cascade
Organic Synthesis Cross-Coupling C-H Activation

Cytotoxicity: Iodo vs. Bromo Analog

In a comparative cytotoxicity study, 2-iodo-4,6-dimethylphenol demonstrated an IC50 of 15 µM against a mammalian cell line, whereas its brominated counterpart, 4-bromo-2,6-dimethylphenol, exhibited a higher IC50 of 20 µM, indicating that the iodo compound is approximately 1.33-fold more potent in this assay . The increased potency is attributed to the higher atomic weight and larger van der Waals radius of iodine, which can enhance interactions with hydrophobic binding pockets or influence the compound's electronic properties [1]. This direct head-to-head comparison underscores that halogen substitution is not a trivial exchange but significantly impacts biological activity.

Cytotoxicity IC50
Head-to-head
15 µM vs 20 µM
Supports cytotoxicity endpoint review
1.33-fold difference; cell-model context, data to verify
Toxicology Cancer Research Chemical Safety

Derivatization for Iodine Speciation

In a validated analytical method for trace-level determination of iodine species, 2,6-dimethylphenol reacts with iodine to quantitatively form 4-iodo-2,6-dimethylphenol (a regioisomer of the target compound) [1]. This derivatization achieves high conversion efficiency, enabling detection limits as low as 1.0 ng/mL for chlorine dioxide when coupled with GC-MS [1][2]. While the target compound (2-iodo-4,6-dimethylphenol) is the ortho-iodo isomer, the para-iodo derivative's established quantitative yield serves as a class-level benchmark. Importantly, substitution of the 2,6-dimethylphenol core with other alkyl phenols or halogenated phenols results in significantly lower derivatization yields or unstable products, underscoring the specificity of the 2,6-dimethyl substitution pattern [3]. This specificity implies that 2-iodo-4,6-dimethylphenol, sharing the same dimethylphenol core, is likely to exhibit similarly robust performance as a derivatization standard or internal standard in analogous analytical workflows.

Derivatization Yield
Class-level inference
Quantitative conversion
Supports analytical method development context
2,6-dimethylphenol core specificity; GC-MS LOD 1.0 ng/mL
Analytical Chemistry GC-MS Environmental Monitoring

2-Iodo-4,6-dimethylphenol Applications


Medicinal Chemistry Lead Optimization

In early-stage drug discovery programs targeting intracellular pathogens or cancer cells, the higher lipophilicity (XLogP = 2.9) and demonstrated 1.33-fold greater cytotoxicity (IC50 = 15 µM) of 2-iodo-4,6-dimethylphenol over its brominated analog make it a preferred scaffold for hit-to-lead optimization [1]. The compound's balanced hydrophobicity facilitates passive diffusion across cell membranes, while the iodine atom provides a heavy atom handle for X-ray crystallography and offers unique reactivity for late-stage functionalization via cross-coupling [2]. This combination of properties supports its use in synthesizing focused libraries of iodophenolic derivatives for SAR studies.

Pd-Catalyzed C-H Functionalization Substrate

As an ortho-iodophenol, 2-iodo-4,6-dimethylphenol is positioned as a valuable substrate in palladium-catalyzed C-H activation cascades, particularly in dimethylation reactions that exploit its specific substitution pattern [3]. Unlike its para-iodo isomer, this compound can undergo ipso,meta-dimethylation, enabling the construction of complex methylated arenes in a single pot [3]. This regiospecific reactivity justifies its procurement for synthetic methodology development and for preparing building blocks that are otherwise difficult to access via conventional electrophilic aromatic substitution routes.

Derivatization Standard for Iodine Speciation

The structural similarity of 2-iodo-4,6-dimethylphenol to 4-iodo-2,6-dimethylphenol, which is quantitatively formed in the derivatization of iodine with 2,6-dimethylphenol, supports its application as a calibration standard or internal standard in GC-MS and HPLC methods for environmental iodine analysis [4][5]. Its defined physicochemical properties (MW = 248.06, XLogP = 2.9) and expected chromatographic behavior allow for accurate quantification of iodine species at trace levels (low ng/mL), a critical requirement in water quality monitoring and industrial effluent testing.

Antimicrobial SAR Building Block

Given the established class-level antimicrobial activity of iodophenols and the specific quantitative cytotoxicity data (IC50 = 15 µM) available for 2-iodo-4,6-dimethylphenol [6], this compound serves as a key building block for synthesizing and evaluating novel antimicrobial candidates. Its iodine atom enhances membrane disruption capabilities, while the methyl groups provide steric hindrance that can improve selectivity. Researchers can use this compound to systematically vary substituents and assess impact on MIC values against Gram-positive and Gram-negative bacterial strains, building upon the baseline activity profile established for this scaffold.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Lipophilicity and heavy-atom handle
Membrane partitioning and SAR library synthesis
C–H functionalization studies
Ortho-iodo regiochemistry
Pd-catalyzed cascade reaction pathway review
Iodine speciation analysis
Derivatization specificity
GC-MS/LC method validation and LOD benchmarks
Antimicrobial screening
Cell-model endpoint context
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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